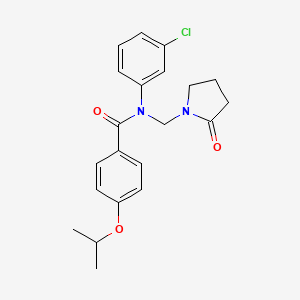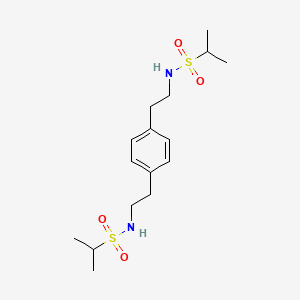
Cmpda
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CMPDA is a positive allosteric modulator of GluA2 receptors . It is also known by its chemical name: N, N '- (1,4-Phenylenedi-2,1-ethanediyl)bis-2-propanesulfonamide .
Molecular Structure Analysis
This compound’s molecular formula is C16H28N2O4S2 . The exact molecular structure would require more detailed information or a visual representation, which I’m unable to provide.Chemical Reactions Analysis
This compound is a positive allosteric modulator of AMPA receptors . It has been found to be nearly equipotent at modulating the two isoforms of GluA2 receptors .Aplicaciones Científicas De Investigación
Data Collection and Validation in Critical Care Units
The Intensive Care National Audit & Research Centre Case Mix Programme (CMP) uses rigorous methods to ensure the completeness, validity, and reliability of data. It collects data on consecutive admissions to adult, general critical care units, with steps taken to ensure data accuracy. The Case Mix Programme Database (CMPD) scored well against criteria for high-quality clinical databases and provides validated data on numerous admissions, offering insights into case mix, outcomes, and activities in critical care units (Harrison, Brady, & Rowan, 2004).
Chemical Decoration of Nanopores in Carbon Membranes
A study introduced a post-pyrolysis modification approach to render carbon membranes (CM) capable of organic solvent nanofiltration (OSN). This approach involved dopamine (DA) deployment and in-situ conversion to polydopamine (PDA), affixed over pore walls, termed CMPDA. Further, the catechol moiety of PDA was used to chelate with the Zn2+ ion, resulting in the this compound-Zn membrane. This approach significantly improved the OSN performance of the membranes, showing promising applications in separation processes (Bera et al., 2021).
Scientific Research Tools
- Cell microarray (CMA) technology has greatly accelerated cellular level analyses. A new, high-output CMA method applicable to a broad range of cellular samples was introduced, showing potential for various scientific research applications (Hu et al., 2015).
- Planar microelectrode arrays (MEAs), especially those produced using CMOS technology, are promising for biomedical and basic in vitro research. They offer high spatial and temporal resolution for electrophysiological information about biological systems (Jones et al., 2011).
Mecanismo De Acción
Target of Action
Cmpda, also known as N,N’-(1,4-Phenylenedi-2,1-ethanediyl)bis-2-propanesulfonamide, is a positive allosteric modulator of AMPA receptors . The primary targets of this compound are the GluA2i and GluA2o receptors, which are isoforms of GluA2 receptors .
Mode of Action
This compound interacts with its targets, the GluA2i and GluA2o receptors, by modulating their activity . It was found to be nearly equipotent at modulating these two isoforms of GluA2 receptors . Specifically, this compound slows the rate of deactivation of GluA2o receptors approximately 2-fold but has no effect on GluA2i receptor deactivation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of AMPA receptor activity. By slowing the rate of deactivation of GluA2o receptors, this compound can potentially prolong the action of these receptors and enhance glutamatergic neurotransmission . .
Propiedades
IUPAC Name |
N-[2-[4-[2-(propan-2-ylsulfonylamino)ethyl]phenyl]ethyl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4S2/c1-13(2)23(19,20)17-11-9-15-5-7-16(8-6-15)10-12-18-24(21,22)14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLGMMYEKXPVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCCC1=CC=C(C=C1)CCNS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380607-77-2 |
Source


|
| Record name | CMPDA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380607772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CMPDA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A36XX25K37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)
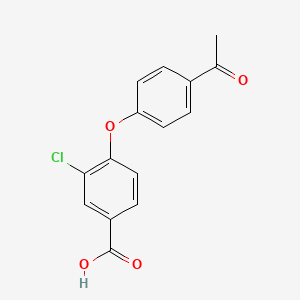


![8-(4-ethoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2565159.png)
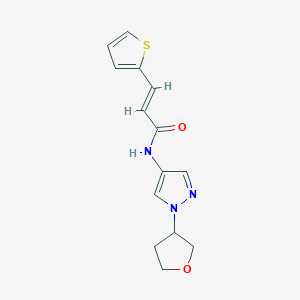


![(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2565163.png)
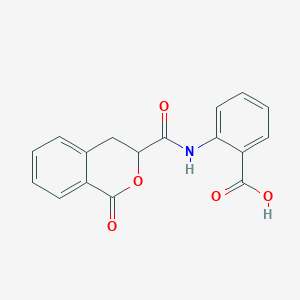
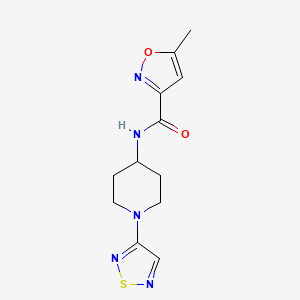
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2565168.png)
